1-[2-(4-fluorophenoxy)ethyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
1-[2-(4-fluorophenoxy)ethyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a fluorophenoxy group, and a carboxylic acid functional group. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-fluorophenoxy)ethyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Fluorophenoxy Intermediate: The synthesis begins with the preparation of the 4-fluorophenoxy intermediate through a nucleophilic substitution reaction between 4-fluorophenol and an appropriate alkyl halide.
Alkylation: The fluorophenoxy intermediate is then alkylated with an ethylating agent to introduce the ethyl group.
Triazole Ring Formation: The alkylated intermediate undergoes a cyclization reaction with an azide compound to form the triazole ring.
Carboxylation: Finally, the triazole intermediate is carboxylated using a suitable carboxylating agent to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-fluorophenoxy)ethyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
1-[2-(4-fluorophenoxy)ethyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 1-[2-(4-fluorophenoxy)ethyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The fluorophenoxy group may enhance the compound’s binding affinity and specificity. The carboxylic acid functional group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(4-chlorophenoxy)ethyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
- 1-[2-(4-bromophenoxy)ethyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
- 1-[2-(4-methoxyphenoxy)ethyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Uniqueness
1-[2-(4-fluorophenoxy)ethyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of the fluorophenoxy group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
1-[2-(4-fluorophenoxy)ethyl]-5-methyltriazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O3/c1-8-11(12(17)18)14-15-16(8)6-7-19-10-4-2-9(13)3-5-10/h2-5H,6-7H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKCVBKGMJBKZHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1CCOC2=CC=C(C=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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